Technical Whitepaper: Chlorodifluoroacetyl Fluoride (CDFAF)
Technical Whitepaper: Chlorodifluoroacetyl Fluoride (CDFAF)
The Bifunctional Fluorinated Linchpin in Medicinal Chemistry
Executive Summary
Chlorodifluoroacetyl fluoride (CDFAF), CAS 354-27-8, is a highly specialized fluorinated building block that serves as a critical "linchpin" in the synthesis of advanced pharmaceutical intermediates. Unlike simple acyl fluorides, CDFAF possesses a unique bifunctional nature: it acts as a potent electrophile for acylation while retaining a chlorodifluoromethyl (–CF₂Cl) moiety. This "Magic Chloro" handle allows for subsequent radical functionalization or reductive dechlorination to generate the difluoromethyl (–CF₂H) group—a privileged bioisostere of hydroxyl (–OH) and thiol (–SH) groups. This guide outlines the physicochemical properties, synthesis pathways, and strategic applications of CDFAF in modern drug discovery.
Physicochemical Profile
CDFAF is a volatile, corrosive liquid that requires strict anhydrous handling. Its reactivity profile is dominated by the lability of the acyl–fluorine bond and the latent reactivity of the C–Cl bond.
| Property | Value | Notes |
| CAS Number | 354-27-8 | |
| Formula | C₂ClF₃O | |
| Molecular Weight | 132.47 g/mol | |
| Boiling Point | ~64°C (at 760 mmHg) | Note: Often handled as a volatile liquid; requires sealed storage. |
| Density | ~1.53 g/cm³ | High density typical of polyfluorinated organics. |
| Appearance | Colorless, fuming liquid | Hydrolyzes rapidly in moist air. |
| Solubility | Soluble in DCM, THF, Et₂O | Reacts violently with water/alcohols. |
| Reactivity Class | Acyl Fluoride / Haloalkane | Dual electrophilic/radical reactivity. |
Synthesis & Production Strategies
The industrial and laboratory-scale generation of CDFAF typically avoids direct fluorination of acetyl chloride due to selectivity issues. Instead, it leverages the oxidation of halogenated olefins.
Primary Synthetic Route
The most robust synthesis involves the oxidation of 1,1-dichloro-2,2-difluoroethylene (CAS 79-35-6). This method ensures the preservation of the critical –CF₂Cl motif while installing the acyl fluoride functionality.
Figure 1: Synthetic pathway from halo-olefin precursors to CDFAF.
Reactivity Profile & Mechanistic Insight[1]
CDFAF is defined by its dual-mode reactivity . It allows medicinal chemists to install a scaffold (via acylation) and then modify it (via the chlorine handle).
Mode A: Nucleophilic Acyl Substitution (The Anchor)
The acyl fluoride bond (–COF) is highly susceptible to nucleophilic attack by amines, alcohols, and thiols.
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Advantage: Acyl fluorides are often more stable to hydrolysis than their chloride counterparts yet react faster with amines due to the high electronegativity of fluorine increasing the electrophilicity of the carbonyl carbon.
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Outcome: Formation of Chlorodifluoroacetamides or Esters.
Mode B: The "Magic Chloro" Handle (The Modification)
Once the CDFAF is anchored to a molecule, the –CF₂Cl group becomes a versatile handle.
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Reductive Dechlorination: Treatment with radical reducing agents (e.g., tributyltin hydride or silanes) converts –CF₂Cl to –CF₂H (difluoromethyl).
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Radical Cyclization: The C–Cl bond can be cleaved homolytically to generate a radical that cyclizes onto nearby olefins, creating complex fluorinated heterocycles.
Figure 2: Divergent reactivity pathways of CDFAF: Acylation followed by functionalization.
Applications in Drug Discovery[2][3][4][5]
The Bioisostere Strategy
The difluoromethyl group (–CF₂H), accessible via CDFAF, is a celebrated bioisostere for the hydroxyl group (–OH) and thiol group (–SH).[1][2]
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H-Bond Donor: The C–H bond in –CF₂H is sufficiently acidic to act as a weak hydrogen bond donor, mimicking the OH interaction but with significantly higher lipophilicity.
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Metabolic Shield: Replacing a metabolic "soft spot" (like a methyl group) with –CF₂H or –CF₂Cl blocks oxidative metabolism (cytochrome P450), extending the drug's half-life.
Case Study: Synthesis of Fluorinated Heterocycles
CDFAF is instrumental in synthesizing 3,3-difluoro-2-oxindoles and difluoromethyl-quinoxalines .
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Protocol:
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React CDFAF with an aniline derivative to form the amide.
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Subject the amide to radical conditions (e.g., Cu-catalyzed atom transfer radical cyclization) to close the ring, utilizing the Chlorine atom as the leaving group/radical precursor.
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Handling & Safety Protocol (Self-Validating System)
DANGER: CDFAF hydrolyzes to release Hydrogen Fluoride (HF) and Hydrochloric Acid (HCl) . It is fatal if inhaled and causes severe skin burns.
Mandatory PPE & Engineering Controls
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Respiratory: Self-contained breathing apparatus (SCBA) or supplied-air respirator if outside a glovebox.
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Skin: Double-gloving (Nitrile inner, Silver Shield®/Laminate outer).
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Engineering: All transfers must occur in a functional fume hood or inert atmosphere glovebox.
Emergency Response (The "Calcium Trigger")
Every lab using CDFAF must have a "Calcium Trigger" kit immediately accessible:
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Skin Contact: Immediately apply Calcium Gluconate Gel (2.5%) . The calcium ions complex free fluoride, preventing deep tissue necrosis and bone decalcification.
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Spill Control: Do NOT use water. Neutralize spills with solid Calcium Carbonate (CaCO₃) or Calcium Oxide (CaO) to precipitate fluoride as insoluble CaF₂.
Waste Disposal
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Quench reaction mixtures slowly into a stirred slurry of ice and Calcium Carbonate.
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Test pH to ensure neutralization before disposal as fluorinated organic waste.
References
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PubChem. (2025). Chlorodifluoroacetyl fluoride (CAS 354-27-8) Compound Summary. National Library of Medicine. [Link]
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Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
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Beilstein Institute. (2024). 1,2-Difluoroethylene (HFO-1132): Synthesis and Chemistry. Beilstein Journal of Organic Chemistry. [Link]
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Hu, J., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
